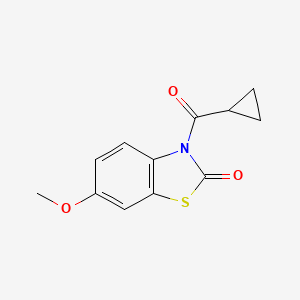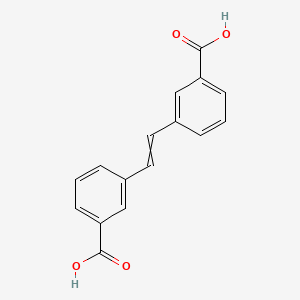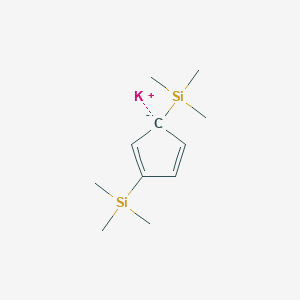![molecular formula C14H11NO3 B14325984 [([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid CAS No. 108779-67-5](/img/structure/B14325984.png)
[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)aminoacetic acid is an organic compound characterized by the presence of a biphenyl group attached to an amino group and an oxoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)aminoacetic acid typically involves the following steps:
- Formation of Biphenyl Derivative : The initial step involves the preparation of a biphenyl derivative, which can be achieved through various methods such as Suzuki coupling or direct arylation.
- Amination : The biphenyl derivative is then subjected to amination to introduce the amino group. This can be done using reagents like ammonia or primary amines under suitable conditions.
- Oxidation : The final step involves the oxidation of the amino group to form the oxoacetic acid moiety. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)aminoacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Catalytic Reactions : Utilizing catalysts to enhance reaction rates and selectivity.
- Continuous Flow Reactors : Employing continuous flow reactors for efficient and scalable production.
- Purification : Implementing purification techniques such as crystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : ([1,1’-Biphenyl]-4-yl)aminoacetic acid can undergo oxidation reactions to form various oxidized products.
- Reduction : The compound can be reduced to form corresponding amines or alcohols.
- Substitution : It can participate in substitution reactions, where functional groups are replaced by other groups.
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents : Halogens, nucleophiles.
- Oxidation Products : Carboxylic acids, ketones.
- Reduction Products : Amines, alcohols.
- Substitution Products : Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Catalysis : Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
- Synthesis : Employed in the synthesis of complex organic molecules.
- Biochemical Studies : Utilized in studying enzyme-substrate interactions and protein-ligand binding.
- Drug Development : Investigated for potential therapeutic applications due to its unique structural features.
- Material Science : Used in the development of advanced materials with specific properties.
- Chemical Manufacturing : Employed in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)aminoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Ethyl acetoacetate : Similar in structure but with different functional groups.
- tert-Butyl carbamate : Shares some structural features but differs in reactivity and applications.
- Structural Features : The presence of both biphenyl and oxoacetic acid moieties makes ([1,1’-Biphenyl]-4-yl)aminoacetic acid unique.
- Reactivity : Exhibits distinct reactivity patterns compared to similar compounds, making it valuable in specific applications.
Propriétés
Numéro CAS |
108779-67-5 |
|---|---|
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
2-oxo-2-(4-phenylanilino)acetic acid |
InChI |
InChI=1S/C14H11NO3/c16-13(14(17)18)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,15,16)(H,17,18) |
Clé InChI |
PLOROTCZCNJQOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


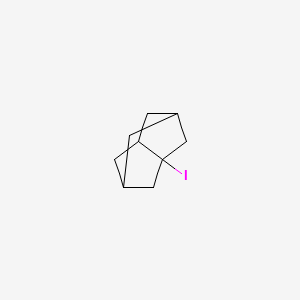

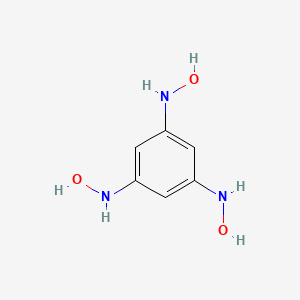

![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)


![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)
